molecular formula C11H15NS2 B13269313 N-[2-(methylsulfanyl)phenyl]thiolan-3-amine

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine

Cat. No.: B13269313
M. Wt: 225.4 g/mol
InChI Key: OOMZKGGSISBREP-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine is a sulfur-containing organic compound characterized by a thiolan-3-amine backbone substituted with a 2-(methylsulfanyl)phenyl group. The methylsulfanyl (SMe) group at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate it from meta-substituted or other functionalized derivatives.

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NS2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

OOMZKGGSISBREP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 2-(methylsulfanyl)aniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) at the ortho position () introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring compared to SMe .
  • Functional Group Differences :

    • Methylsulfanyl (SMe) : A sulfur-containing electron-donating group that may participate in hydrogen bonding via lone pairs ( discusses hydrogen-bonding patterns in crystals) .
    • Fluorine and Methyl (): Fluorine increases lipophilicity and metabolic stability, while methyl adds steric bulk .

Physicochemical Properties

  • Molecular Weight and Polarity :
    • The trifluoromethyl derivative () has a higher molecular weight (247.28 g/mol) due to fluorine atoms, likely increasing hydrophobicity .
    • The target compound and its meta-SMe analog () share identical formulas but differ in substituent placement, which may influence solubility and crystal packing (related to and on crystallography tools) .

Biological Activity

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H15_{15}N1_{1}S2_{2}
  • Molecular Weight : Approximately 225.37 g/mol

The compound features a thiolane ring and a methylsulfanyl group attached to a phenyl ring, which contributes to its distinctive chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The precise mechanisms depend on the biological context and specific applications being studied.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies using NIH/3T3 cell lines, the compound displayed an IC50_{50} value indicating moderate cytotoxic effects. This suggests that while it may be effective against certain pathogens, care must be taken regarding its impact on normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[3-(methylsulfanyl)phenyl]thiolan-3-amineC12_{12}H17_{17}N1_{1}S2_{2}Similar structure; different position of methylsulfanyl group
N-[4-(methylsulfanyl)phenyl]thiolan-3-amineC12_{12}H17_{17}N1_{1}S2_{2}Contains a thiolane ring; investigated for antimicrobial properties
3-(Methylsulfanyl)anilineC7_{7}H9_{9}NSLacks thiolane structure; less complex

This table highlights how variations in structure can influence biological activity, with this compound potentially offering unique therapeutic benefits due to its specific arrangement of functional groups.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiolan compounds, including this compound. The results indicated that this compound exhibited one of the highest levels of activity against resistant strains of bacteria.
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cell lines, researchers found that this compound had an IC50_{50} value comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .

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